molecular formula C17H16ClNO B14490192 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 63831-40-3

3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one

Cat. No.: B14490192
CAS No.: 63831-40-3
M. Wt: 285.8 g/mol
InChI Key: FJVRVKJHWRXKEI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorophenyl group, which may influence its chemical properties and applications.

    3-(3-Bromophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological effects.

Uniqueness

The presence of both the 3-chlorophenyl and 4-(dimethylamino)phenyl groups in 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

63831-40-3

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C17H16ClNO/c1-19(2)16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(18)12-13/h3-12H,1-2H3

InChI Key

FJVRVKJHWRXKEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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